methyl 2-[({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
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Overview
Description
Methyl 2-[({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound that features a variety of functional groups, including triazole, thieno, and pyrimidine rings
Preparation Methods
The synthesis of methyl 2-[({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the triazole and thieno intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various chlorinated compounds, cyclopropyl derivatives, and sulfur-containing reagents. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalytic processes and controlled reaction environments .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule, such as nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at various positions on the aromatic rings, often using reagents like halides or organometallic compounds.
Cyclization: The compound can undergo intramolecular cyclization reactions to form additional ring structures under specific conditions
Scientific Research Applications
Methyl 2-[({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and thieno rings play a crucial role in binding to these targets, often inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the inhibition of viral replication. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to methyl 2-[({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate include other triazole and thieno derivatives. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture. Examples include:
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Rufinamide: A triazole derivative used as an antiepileptic drug.
Pyrazolo[3,4-d]pyrimidine: A compound with similar ring structures but different substituents
Properties
Molecular Formula |
C24H22ClN7O2S2 |
---|---|
Molecular Weight |
540.1 g/mol |
IUPAC Name |
methyl 4-[[5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C24H22ClN7O2S2/c1-4-31-20(16-9-15(16)13-5-7-14(25)8-6-13)28-29-24(31)35-10-17-27-21-18-12(2)19(23(33)34-3)36-22(18)26-11-32(21)30-17/h5-8,11,15-16H,4,9-10H2,1-3H3 |
InChI Key |
SRUREVGQISDXLX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=NN3C=NC4=C(C3=N2)C(=C(S4)C(=O)OC)C)C5CC5C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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